N-methyl-1-(oxolan-2-yl)ethanamine
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Overview
Description
N-methyl-1-(oxolan-2-yl)ethanamine is an organic compound with the molecular formula C7H15NO. It is a secondary amine with a tetrahydrofuran ring, making it a versatile compound in various chemical reactions and applications. This compound is known for its unique structure, which combines an amine group with a cyclic ether, providing it with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(oxolan-2-yl)ethanamine typically involves the reaction of N-methylamine with 2-tetrahydrofuran carboxaldehyde. The reaction proceeds through a reductive amination process, where the aldehyde group is reduced to an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalytic hydrogenation in the presence of a palladium catalyst is also a common method for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(oxolan-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced further to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted amines, nitroso compounds, and primary amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-methyl-1-(oxolan-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of N-methyl-1-(oxolan-2-yl)ethanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The cyclic ether ring can also interact with hydrophobic pockets in enzymes, affecting their function. These interactions can modulate enzyme activity and influence biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(1-methylpiperidin-2-yl)methanamine
- N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
- N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine
Uniqueness
N-methyl-1-(oxolan-2-yl)ethanamine is unique due to its combination of an amine group with a tetrahydrofuran ring. This structure provides it with distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and its potential biological activity further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
N-methyl-1-(oxolan-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(8-2)7-4-3-5-9-7/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIQHGTZOSZVHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92071-56-2 |
Source
|
Record name | methyl[1-(oxolan-2-yl)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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